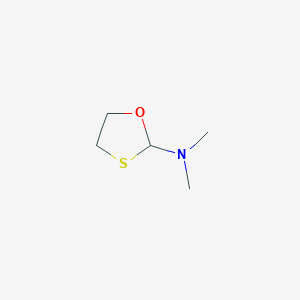

N,N-Dimethyl-1,3-oxathiolan-2-amine

Description

Significance of 1,3-Oxathiolane (B1218472) Derivatives in Advanced Organic Synthesis

The 1,3-oxathiolane ring is a versatile building block in modern organic synthesis, primarily recognized for its role in the development of therapeutic agents. researchgate.netumich.edu A notable application is in the synthesis of nucleoside analogues with potent antiviral activity. researchgate.netontosight.ai The substitution of the C-3' atom of a sugar moiety with a sulfur atom, forming the 1,3-oxathiolane ring, has led to the discovery of important drugs. umich.eduresearchgate.net For instance, derivatives of 1,3-oxathiolane are the core structures of approved antiviral drugs used in the treatment of HIV. researchgate.net

Beyond their medicinal applications, 1,3-oxathiolane derivatives serve as valuable intermediates in the synthesis of complex molecules. researchgate.net Their utility stems from the unique chemical properties imparted by the presence of two different heteroatoms, which can be selectively manipulated to achieve desired chemical transformations. The stereochemistry of the 1,3-oxathiolane ring can be controlled, making these compounds crucial in asymmetric synthesis for the preparation of enantiomerically pure products. nih.gov

Structural Classification of 1,3-Oxathiolanes and Their Heteroatom Substitution Patterns

1,3-Oxathiolane is a saturated five-membered heterocycle with the chemical formula C₃H₆OS, featuring a sulfur atom and an oxygen atom at positions 1 and 3, respectively. nih.govwikipedia.org The parent compound is a colorless liquid. nih.gov The derivatives of 1,3-oxathiolane are classified based on the nature and position of the substituents on the ring.

The substitution patterns on the carbon atoms of the 1,3-oxathiolane ring are diverse. Substituents can be introduced at the C2, C4, and C5 positions, leading to a wide array of structurally distinct molecules with varied chemical and biological properties. The introduction of heteroatoms or functional groups at these positions significantly influences the molecule's reactivity and potential applications. For example, the substitution at the C2 position is common, and various alkyl, aryl, and amino groups can be incorporated. researchgate.net

The presence of both a soft sulfur atom and a hard oxygen atom in the ring allows for selective chemical reactions. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which alters the geometry and electronic properties of the ring. researchgate.net The substitution of additional heteroatoms into the ring system or as part of the substituents can lead to dramatic changes in the supramolecular and photophysical properties of the resulting heterocycles. researchgate.net

Overview of N,N-Dimethyl-1,3-oxathiolan-2-amine as a Specialized Heterocyclic System

This compound is characterized by the presence of a dimethylamino group at the C2 position of the 1,3-oxathiolane ring. This specific substitution pattern classifies it as a 2-amino-1,3-oxathiolane derivative. While specific research on this compound is limited, the chemistry of related 2-imino-1,3-oxathiolanes has been explored. These compounds have been synthesized and their cis/trans isomerism has been studied. umich.edu

The introduction of the nitrogen atom at the C2 position, particularly as a dimethylamino group, is expected to confer unique properties to the molecule. The basic nitrogen atom can influence the compound's reactivity, and its ability to participate in hydrogen bonding and coordinate with metal ions. The synthesis of such a compound might be approached through the reaction of a suitable precursor with N,N-dimethylamine or a related reagent.

Due to the limited specific data available for this compound, detailed research findings and comprehensive data tables on its synthesis, properties, and reactions are not provided in this article. Further research is required to fully elucidate the chemical and physical properties of this specialized heterocyclic system.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1,3-oxathiolan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NOS/c1-6(2)5-7-3-4-8-5/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJKYODNZYDYPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1OCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of N,n Dimethyl 1,3 Oxathiolan 2 Amine

Reactions Involving the 1,3-Oxathiolane (B1218472) Ring System

The 1,3-oxathiolane ring is a five-membered heterocycle containing both a sulfur and an oxygen atom. Its reactivity is influenced by the inherent properties of thioacetals and ethers, as well as by the strain of the five-membered ring.

The 1,3-oxathiolane ring can undergo cleavage under various conditions. Acid-catalyzed ring-opening is a known pathway for 1,3-oxathiolanes, which can lead to isomerization or decomposition, for instance during chromatographic purification on silica (B1680970) gel. uzh.chlookchem.com The mechanism likely involves protonation of one of the heteroatoms, followed by nucleophilic attack and ring cleavage.

Base-catalyzed rearrangements have been observed in 1,3-oxathiolane sulfoxides. Depending on the stereochemistry and the strength of the base, these reactions can proceed via a nih.govrsc.org-sigmatropic rearrangement or an elimination pathway, both of which involve the opening of the oxathiolane ring to form a sulfenic acid intermediate.

Furthermore, the 1,3-oxathiolane ring can be induced to undergo ring expansion. Treatment with a metal carbene, generated from a diazo compound and a copper catalyst, can form a sulfur ylide intermediate. This intermediate can then rearrange to a six-membered 1,4-oxathiane (B103149) ring system. rsc.org

The 1,3-oxathiolane ring demonstrates moderate stability. Its inclusion in complex molecules like nucleoside analogues, which are synthesized through multi-step procedures, suggests the ring can withstand a range of reaction conditions, including reductions and acylations. nih.govresearchgate.net However, the ring is sensitive to certain reagents and conditions. As noted, acidic conditions can promote ring-opening. uzh.chlookchem.com Additionally, thermal stress can lead to fragmentation. For example, flash vacuum pyrolysis of 2-substituted 1,3-oxathiolane S,S-dioxides results in the extrusion of sulfur dioxide and the formation of an alkene and a carbonyl compound. researchgate.net The stability is also dependent on the substituents; for instance, the synthesis of certain oxathiolane intermediates is optimized at a specific pH range (pH 3-4) to prevent unwanted side reactions or decomposition. acs.org

The sulfur atom in the 1,3-oxathiolane ring is a primary site for reactivity, most notably oxidation. Like other sulfides, it can be oxidized sequentially to the corresponding sulfoxide (B87167) and then to the sulfone. researchgate.net This transformation significantly alters the electronic properties and geometry of the ring. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the final oxidation state. The oxidation to a sulfone introduces a tetrahedral, sp³-hybridized sulfur center with a significant increase in steric bulk and polarity.

| Oxidizing Agent | Expected Product | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | researchgate.net |

| Permanganate (e.g., KMnO₄) | Sulfone | researchgate.net |

| Peroxy acids (e.g., m-CPBA) | Sulfoxide or Sulfone | N/A |

Reactions involving the oxygen atom of the 1,3-oxathiolane ring are not widely documented in the chemical literature. As part of a thioacetal-like structure, the oxygen is generally less nucleophilic and less prone to reaction compared to the sulfur atom or the exocyclic nitrogen atom. Its primary role is often structural, influencing the conformation and electronic nature of the ring.

Reactivity of the N,N-Dimethylamine Substituent

The nitrogen atom of the N,N-dimethylamine group possesses a lone pair of electrons, making it a potent nucleophile. byjus.commsu.edu This allows it to react with a wide range of electrophiles. For example, it is expected to undergo N-alkylation when treated with alkyl halides in an SN2 reaction, leading to the formation of a quaternary ammonium (B1175870) salt. msu.edumsu.edu

The N,N-dimethylamino group is a feature found in various reactive synthons. In many enaminone systems, the dimethylamino group can be displaced by other nucleophiles, such as hydrazines or other amines, to generate new heterocyclic structures. rsc.orgresearchgate.net While N,N-Dimethyl-1,3-oxathiolan-2-amine is not an enaminone, the C2 position it occupies is electronically similar to a ketene (B1206846) aminal, which could make the amino group susceptible to substitution under certain conditions. The nucleophilicity of dimethylamine (B145610) itself is harnessed in syntheses where it displaces leaving groups like halides to form C-N bonds. acs.org

Quaternization Reactions of the Amine

The tertiary amine functionality in this compound is susceptible to quaternization, a reaction that converts the neutral amine into a permanently charged quaternary ammonium salt. This transformation is typically achieved by reacting the amine with an alkylating agent. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkylating agent, forming a new carbon-nitrogen bond and resulting in a positively charged nitrogen center.

Common alkylating agents for the quaternization of tertiary amines include alkyl halides (such as methyl iodide or ethyl bromide) and dialkyl sulfates (like dimethyl sulfate). researchgate.netgoogle.com The reaction with dimethyl sulfate (B86663) is often an exothermic process and can be performed neat, without a solvent, by stirring the molten tertiary amine with the alkylating agent under an inert atmosphere. google.com The choice of the alkylating agent can influence the properties of the resulting quaternary ammonium salt. For instance, using long-chain alkyl halides can introduce surfactant-like properties to the molecule. researchgate.net

The quaternization reaction is a key step in the synthesis of various functional materials, including ionic liquids and phase-transfer catalysts. researchgate.net For example, the reaction of tertiary amines with functionalized bromo-compounds can yield quaternary ammonium salts with specific functionalities, such as a D-glucose moiety. researchgate.net The efficiency of the quaternization can depend on the structure of the amine and the reaction conditions, including temperature and the solvent used. mdpi.com

Table 1: Examples of Quaternizing Agents and Potential Products

| Quaternizing Agent | Product Structure |

| Methyl Iodide (CH₃I) | N,N,N-Trimethyl-1,3-oxathiolan-2-aminium iodide |

| Ethyl Bromide (CH₃CH₂Br) | N-Ethyl-N,N-dimethyl-1,3-oxathiolan-2-aminium bromide |

| Dimethyl Sulfate ((CH₃)₂SO₄) | N,N,N-Trimethyl-1,3-oxathiolan-2-aminium methyl sulfate |

| Benzyl Chloride (C₆H₅CH₂Cl) | N-Benzyl-N,N-dimethyl-1,3-oxathiolan-2-aminium chloride |

Cleavage of the N-C Bond

The cleavage of the N-C bond in tertiary amines, such as the N,N-dimethylamino group in this compound, is a transformation that can lead to the formation of secondary or primary amines. This process, often referred to as N-dealkylation, can be achieved through various methods, including oxidative and reductive conditions.

One approach involves oxidative C-N bond cleavage. For instance, iodine can catalyze the amidation of tertiary amines with acyl chlorides, proceeding through an oxidative cleavage of the C-N bond. organic-chemistry.org Photoinduced oxidative N-dealkylation has also been reported for aryl tertiary amines and amides under mild, alkaline conditions. organic-chemistry.org

Intermolecular and Intramolecular Transformations

Cycloaddition Reactions Involving the Oxathiolane Scaffold

The 1,3-oxathiolane ring system can participate in or be formed through various cycloaddition reactions. These reactions are powerful tools for the synthesis of five-membered heterocyclic compounds. researchgate.net

A common method for constructing the 1,3-oxathiolane ring is through a [3+2] cycloaddition. For example, a TfOH-catalyzed [3+2] cycloaddition of donor-acceptor oxiranes with isothiocyanates provides a direct route to highly substituted 1,3-oxathiolane-2-imines. researchgate.netresearchgate.net This reaction proceeds via a chemoselective cleavage of the C-O bond in the oxirane. researchgate.net Theoretical studies based on Molecular Electron Density Theory have been used to explore the mechanisms of [3+2] cycloaddition reactions involving species that can lead to oxathiolane derivatives. researchgate.net

The nitrogen functionality of the broader class of tertiary amines can also be utilized in cycloaddition reactions. Tertiary amine N-oxides can be converted into azomethine ylides, which are 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles like alkenes or imines. nih.govnih.gov This strategy has been employed to synthesize complex nitrogen-containing heterocycles such as pyrrolidines and imidazolidines. nih.govnih.gov

Table 2: Examples of Cycloaddition Reactions Related to the 1,3-Oxathiolane Scaffold

| Reaction Type | Reactants | Product Type |

| [3+2] Cycloaddition | Donor-acceptor oxirane + Isothiocyanate | 1,3-Oxathiolane-2-imine researchgate.netresearchgate.net |

| [3+2] Cycloaddition | Tertiary amine N-oxide + Alkene | Pyrrolidine derivative nih.gov |

| [3+2] Cycloaddition | Tertiary amine N-oxide + Silyl-protected imine | Imidazolidine derivative nih.gov |

| [4+1] Cycloaddition | o-Thioquinone + Isocyanide | 2-Imino-1,3-oxathiole researchgate.net |

Rearrangement Reactions

The 1,3-oxathiolane scaffold and its derivatives can undergo various rearrangement reactions, leading to structurally diverse products. The specific rearrangement pathway is often dictated by the substituents on the ring and the reaction conditions.

For instance, theoretical studies using Density Functional Theory (DFT) have investigated the rearrangement of 5-oxymethyl-1,3-oxathiolane-2-imine under alkaline conditions. researchgate.net These calculations suggest a plausible pathway leading to the formation of a thiirane (B1199164) derivative. researchgate.net

Derivatization at Peripheral Positions of the Molecule

Derivatization at positions on the 1,3-oxathiolane ring, other than the exocyclic amine, allows for the synthesis of a wide array of functionalized analogues. These modifications are crucial for tuning the molecule's properties and for synthesizing complex target structures, such as nucleoside analogues where the 1,3-oxathiolane ring acts as a sugar mimic. nih.gov

The synthesis of substituted 1,3-oxathiolanes often starts with appropriately substituted precursors. For example, the reaction of oxiranes with carbon disulfide can yield functionalized 1,3-oxathiolane-2-thiones. researchgate.net Similarly, reacting terminal alkynes with elemental sulfur and strained heterocycles can produce 1,3-oxathiolane-2-alkylidene structures. researchgate.net

A key strategy for introducing diversity is through the N-glycosylation reaction, where a 1,3-oxathiolane derivative is coupled with a nucleobase. nih.gov This approach is central to the synthesis of antiviral drugs like lamivudine (B182088) and emtricitabine (B123318). nih.gov The stereoselectivity of such coupling reactions is a critical aspect, often controlled through the use of chiral auxiliaries or enzymatic methods. nih.gov

Table 3: Examples of Peripheral Derivatization of the 1,3-Oxathiolane Ring

| Position of Derivatization | Synthetic Strategy | Example of Functional Group Introduced |

| C5 | Cyclocondensation of a glyoxylate (B1226380) with a mercaptoacetaldehyde (B1617137) derivative nih.gov | Hydroxymethyl |

| C2 (as thione) | Reaction of oxirane with carbon disulfide researchgate.net | Thione (=S) |

| C2 (as alkylidene) | Reaction of terminal alkyne, sulfur, and oxirane researchgate.net | Alkylidene (=CR₂) |

| C4/C5 | Starting from substituted oxiranes in cycloaddition reactions researchgate.net | Various alkyl and aryl groups |

| C2 (imino nitrogen) | Reaction of 2-hydroxythiocyanates with alcohols researchgate.net | Adamantyl, Bornyl |

Spectroscopic Characterization and Structural Elucidation of N,n Dimethyl 1,3 Oxathiolan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure of N,N-Dimethyl-1,3-oxathiolan-2-amine. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the different proton environments in the molecule. The protons of the two methyl groups attached to the nitrogen are chemically equivalent, resulting in a single, sharp signal. The protons on the five-membered oxathiolane ring are diastereotopic and would theoretically appear as complex multiplets.

The expected signals include:

A singlet for the six protons of the N,N-dimethyl group. Due to the influence of the adjacent nitrogen atom, this signal is anticipated in the range of δ 2.2-2.8 ppm. openstax.org

A multiplet corresponding to the single proton at the C2 position (H-C(2)), which is coupled to the methylene (B1212753) protons at C4 and C5. This proton is attached to a carbon bonded to nitrogen, oxygen, and sulfur, leading to a significant downfield shift.

A multiplet for the two protons on the C4 carbon (-O-CH₂-), adjacent to the ring's oxygen atom. These protons are expected to resonate at a lower field than the C5 protons due to the oxygen's higher electronegativity. oregonstate.edu

A multiplet for the two protons on the C5 carbon (-S-CH₂-), adjacent to the sulfur atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -N(CH₃)₂ | 2.2 – 2.8 | Singlet (s) | 6H |

| -S-CH₂- (C5 protons) | 2.9 – 3.4 | Multiplet (m) | 2H |

| -O-CH₂- (C4 protons) | 4.2 – 4.7 | Multiplet (m) | 2H |

| H-C(2)-N | 5.0 – 5.5 | Multiplet (m) | 1H |

The proton-decoupled ¹³C NMR spectrum is expected to display four signals, corresponding to the four unique carbon environments within the molecule. The chemical shifts are influenced by the electronegativity of the neighboring atoms (O, S, N). oregonstate.educompoundchem.com

The expected signals are:

A signal for the two equivalent methyl carbons of the dimethylamino group.

A signal for the C5 carbon, which is bonded to the sulfur atom.

A signal for the C4 carbon, bonded to the oxygen atom, which is expected to be further downfield than C5.

A signal for the C2 carbon, which is bonded to one oxygen and two nitrogen atoms (in this case, one external and one ring nitrogen analog). This unique environment as a diaminal ether analog results in a characteristic downfield shift. Studies on related 1,3-oxathiolane (B1218472) derivatives provide a basis for predicting the shifts of the ring carbons. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -S-CH₂- (C5) | 35 – 45 |

| -N(CH₃)₂ | 40 – 50 |

| -O-CH₂- (C4) | 70 – 80 |

| -O-C(2)-N | 90 – 110 |

For structural confirmation or in the study of derivatives, other NMR techniques can be employed. If this compound were to be derivatized, for instance through a reaction creating a silylated analogue, ²⁹Si NMR spectroscopy would be a valuable tool. huji.ac.il This technique is highly sensitive to the electronic environment around the silicon atom and would provide a distinct signal confirming the presence and nature of the silyl (B83357) group. huji.ac.il The wide chemical shift range of ²⁹Si NMR allows for clear differentiation of various silicon-containing structures. huji.ac.il

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

Under Electron Ionization (EI) conditions, this compound (molecular weight: 133.21 g/mol ) is expected to produce a molecular ion peak (M⁺·) at m/z 133, although its intensity may be low due to extensive fragmentation. uni-saarland.de The fragmentation is typically directed by the heteroatoms.

Key fragmentation pathways are predicted to be:

Alpha-cleavage: The nitrogen atom can direct cleavage of an adjacent C-C or C-H bond. A primary fragmentation would be the loss of a methyl radical (·CH₃) to form a stable iminium cation at m/z 118.

Ring Cleavage: The 1,3-oxathiolane ring can undergo characteristic fragmentation. A notable fragmentation for this ring system involves cleavage to produce a thiocarbonyl radical cation ([O=C=S]⁺·) at m/z 60. aip.org

Loss of the Amino Group: Cleavage of the C2-N bond can lead to the loss of a neutral dimethylamine (B145610) molecule, resulting in an ion at m/z 88.

Table 3: Predicted Major Fragment Ions in the EI-MS Spectrum of this compound

| m/z | Proposed Fragment Structure | Comment |

|---|---|---|

| 133 | [C₅H₁₁NOS]⁺· | Molecular Ion (M⁺·) |

| 118 | [M - CH₃]⁺ | Loss of a methyl radical |

| 88 | [C₃H₄OS]⁺· | Loss of dimethylamine |

| 72 | [C₄H₈N]⁺ | Iminium ion from ring cleavage |

| 60 | [COS]⁺· | Characteristic fragment of 1,3-oxathiolane ring aip.org |

| 44 | [C₂H₆N]⁺ | Dimethyliminium ion |

Chemical Ionization (CI) is a "soft" ionization technique that imparts less energy to the analyte molecule compared to EI, resulting in significantly less fragmentation. wikipedia.org This method is particularly useful for confirming the molecular weight of the compound. wikipedia.org

When using a reagent gas like methane (B114726) or ammonia, the primary ion observed for this compound would be the protonated molecular ion [M+H]⁺.

Table 4: Predicted Ions in the CI-MS Spectrum of this compound (Methane Reagent Gas)

| m/z | Ion | Comment |

|---|---|---|

| 134 | [M+H]⁺ | Protonated molecular ion, typically the base peak. |

| 162 | [M+C₂H₅]⁺ | Adduct with C₂H₅⁺ from methane reagent gas. |

| 172 | [M+C₃H₅]⁺ | Adduct with C₃H₅⁺ from methane reagent gas. |

High-Resolution Mass Spectrometry (HR-EI-MS)

No specific high-resolution mass spectrometry data for this compound was found in the conducted searches. This technique is crucial for determining the exact mass of a molecule and confirming its elemental composition. Without experimental data, a detailed analysis of its fragmentation pattern under electron ionization is not possible.

Infrared (IR) Spectroscopy

Similarly, no published infrared (IR) spectra for this compound are available. IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific wavenumbers. A hypothetical spectrum would be expected to show characteristic absorption bands for C-N, C-O, and C-S single bonds, as well as C-H stretching and bending vibrations. However, without experimental data, a precise data table cannot be constructed.

Computational and Theoretical Studies of N,n Dimethyl 1,3 Oxathiolan 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods, particularly those rooted in density functional theory, are instrumental in predicting molecular geometries, electronic distributions, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. ifj.edu.plnih.gov DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction. researchgate.net For N,N-Dimethyl-1,3-oxathiolan-2-amine, DFT calculations would typically be employed to:

Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of atoms.

Calculate vibrational frequencies: Predicting the infrared (IR) spectrum, which can aid in experimental characterization.

Determine thermodynamic properties: Estimating enthalpy, entropy, and Gibbs free energy.

Predict NMR chemical shifts: Assisting in the interpretation of nuclear magnetic resonance spectra.

The choice of functional and basis set is crucial for the accuracy of DFT calculations. For a molecule containing sulfur, basis sets with polarization and diffuse functions, such as 6-311+G(d,p), are generally preferred to accurately describe the electron distribution around the heteroatoms. A variety of functionals, from hybrid functionals like B3LYP to meta-GGA functionals, could be employed, with the selection often guided by benchmarking against experimental data or higher-level calculations for related systems. researchgate.net

Electronic Structure and Molecular Orbital Analysis

An analysis of the electronic structure of this compound provides deep insights into its chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized on the more electron-rich regions of the molecule, likely involving the lone pairs of the nitrogen and sulfur atoms. The LUMO, conversely, would be anticipated to be distributed over the electrophilic centers. A molecular electrostatic potential (MEP) map, another output of quantum chemical calculations, would visually represent the electron density distribution, highlighting the nucleophilic (electron-rich) and electrophilic (electron-poor) sites. The nitrogen of the dimethylamino group and the imine nitrogen would be expected to be primary sites for protonation and electrophilic attack.

Conformational Analysis and Energy Landscapes

The 1,3-oxathiolane (B1218472) ring is not planar and can adopt several conformations. A thorough conformational analysis is essential for understanding the molecule's three-dimensional shape and how this influences its properties and interactions. While specific studies on this compound are scarce, insights can be drawn from computational studies of related heterocyclic systems, such as 1,3-oxathiane. researchgate.net

The conformational landscape of this compound would be explored by systematically rotating the rotatable bonds, particularly around the C-N and C-S bonds, and calculating the corresponding energies. This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the saddle points represent transition states for conformational interconversions.

For the 1,3-oxathiolane ring, envelope and twist conformations are plausible. The presence of the dimethylamino group introduces additional conformational complexity. The relative energies of the different conformers would be determined using DFT or other high-level ab initio methods. The results of such an analysis for a related six-membered ring, 1,3-oxathiane, revealed a number of stable twist and chair conformations, highlighting the conformational flexibility of such sulfur- and oxygen-containing rings. researchgate.net

Table 1: Hypothetical Conformational Energy Profile of this compound

| Conformer | Dihedral Angle (O-C2-N-C) | Relative Energy (kcal/mol) |

| A | 0° | 5.2 |

| B | 60° | 1.8 |

| C | 120° | 3.5 |

| D | 180° | 0.0 |

This table is a hypothetical representation based on principles of conformational analysis and is intended for illustrative purposes.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain experimentally. For this compound, computational studies could illuminate the pathways of its formation and subsequent reactions. For instance, the synthesis of substituted 1,3-oxathiolane-2-imines has been reported to proceed via a TfOH-promoted cycloaddition of epoxides with isothiocyanates, with selective C-O bond cleavage. researchgate.net

Transition State Analysis

The transition state is the highest energy point along a reaction coordinate and is a critical concept in understanding reaction rates. Computational methods can be used to locate and characterize transition state structures. For a hypothetical reaction involving this compound, such as its hydrolysis or reaction with an electrophile, DFT calculations would be employed to find the geometry of the transition state.

Once a transition state structure is located, a frequency calculation is typically performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to follow the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the desired species.

Reaction Energetics and Kinetics

Table 2: Hypothetical Reaction Energetics for the Hydrolysis of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + H₂O) | 0.0 |

| Transition State | +25.3 |

| Products (Hydrolyzed Compound) | -10.8 |

This table is a hypothetical representation based on principles of reaction mechanism studies and is intended for illustrative purposes.

These calculated energies can be used within the framework of transition state theory to estimate reaction rate constants. This allows for a comparison of the feasibility of different proposed reaction pathways and can provide a deeper understanding of the factors that control the reaction's outcome. Computational studies on the aminolysis of trifluoroacetaldehyde, for example, have shown that the presence of a single water molecule can significantly reduce the reaction energy barrier. nih.gov Similar catalytic effects could be explored for reactions involving this compound.

Synthetic Derivatives and Analogues of N,n Dimethyl 1,3 Oxathiolan 2 Amine

Modification at the Amine Nitrogen

The tertiary amine group is a key functional handle for derivatization. manavchem.com Strategies have been developed to introduce new alkyl or aryl groups or to form quaternary ammonium (B1175870) salts, thereby altering the electronic and steric properties of the molecule.

The synthesis of N-alkylated and N-arylated derivatives from a tertiary amine like N,N-Dimethyl-1,3-oxathiolan-2-amine typically involves N-dealkylation followed by re-alkylation or re-arylation. The cleavage of a methyl group from the dimethylamino moiety is a critical first step. nih.gov This transformation can be achieved through various chemical methods, providing a secondary amine intermediate that can then be reacted with a range of alkylating or arylating agents. nih.gov

For instance, catalytic systems are often employed for the selective N-methylation of amines using carbon sources like formaldehyde. nih.gov Conversely, to introduce different substituents, a demethylation step is necessary. This can be followed by reaction with various electrophiles, such as alkyl halides or aryl halides, to install new groups on the nitrogen atom. chemrxiv.orgnih.gov The synthesis of N-alkyl-1,3-oxathiolane-2-imines, a related class of compounds, has been reported, although direct N-alkylation of the corresponding amine can be challenging. umich.edu

Quaternary ammonium salts are derivatives characterized by a positively charged nitrogen atom bonded to four organic groups. wikipedia.org These compounds, often called "quats," are permanently charged regardless of pH. wikipedia.org The synthesis of a quaternary ammonium salt from this compound involves the reaction of the tertiary amine with an alkylating agent. manavchem.com

A common method is the Menshutkin reaction, where the amine is treated with an alkyl halide, such as methyl iodide, to yield the corresponding N,N,N-trimethyl-1,3-oxathiolan-2-aminium iodide. manavchem.com More environmentally benign alkylating agents like dimethyl carbonate can also be utilized for the quaternization of tertiary amines. researchgate.net These salts have applications as phase-transfer catalysts, surfactants, and antimicrobial agents. wikipedia.orgnih.gov

Table 1: Examples of Amine Nitrogen Modifications

| Modification Type | Reactant | Product Structure | Significance |

|---|---|---|---|

| N-Dealkylation/Re-alkylation | 1. Demethylating Agent2. R-X (Alkyl Halide) | (CH₃)(R)N-R' | Introduces novel alkyl groups. |

Note: R' represents the 1,3-oxathiolan-2-yl group. The table is interactive.

Substitutions on the 1,3-Oxathiolane (B1218472) Ring

Modifying the core 1,3-oxathiolane heterocycle is a primary strategy for creating analogues. wikipedia.org The most common synthetic routes to the 1,3-oxathiolane ring involve the reaction of a substituted oxirane (epoxide) with a sulfur nucleophile. researchgate.netorganic-chemistry.org This approach allows for the introduction of substituents at the C4 and C5 positions, originating from the substituted oxirane precursor. umich.eduresearchgate.net

The introduction of alkyl or aryl groups onto the 1,3-oxathiolane ring is typically achieved during the ring-forming step. The Lewis acid-catalyzed reaction between a thioketone and an asymmetrically substituted oxirane is a well-established method. uzh.ch The regioselectivity of this reaction is highly dependent on the nature of the substituent on the oxirane. uzh.ch

Alkyl Substituents: When alkyl-substituted oxiranes (e.g., 2-methyloxirane) are used, the nucleophilic attack by the sulfur atom preferentially occurs at the less substituted carbon (C3) of the oxirane. This results in the formation of a 1,3-oxathiolane with the alkyl group at the C5 position. uzh.ch

Aryl Substituents: In contrast, with phenyloxirane, the attack occurs at the more substituted, benzylic carbon (C2) of the oxirane. This leads to a 1,3-oxathiolane bearing a phenyl group at the C4 position. uzh.ch

These synthetic strategies allow for the preparation of a wide array of C4- and C5-substituted analogues, which are valuable in fields such as medicinal chemistry and materials science. wikipedia.orgnih.govresearchgate.net

Halogenated derivatives of 1,3-oxathiolanes can be synthesized through methods that incorporate halogen atoms during the formation of the heterocyclic ring. One notable approach involves the use of sulfenyl chloride chemistry. acs.orgsemanticscholar.org In a synthetic route developed for an oxathiolane intermediate, the use of excess sulfuryl chloride (SO₂Cl₂) resulted in the chlorination of an acyclic precursor at a position that ultimately becomes part of the oxathiolane ring. acs.org The subsequent cyclization of this dichlorinated intermediate yields the halogenated 1,3-oxathiolane structure. acs.org This method provides a direct pathway to introduce halogen atoms, which can significantly alter the electronic properties and biological activity of the molecule.

The 1,3-oxathiolane scaffold is prominently featured in a class of antiviral drugs known as nucleoside reverse transcriptase inhibitors (NRTIs). nih.govresearchgate.net In these analogues, a nucleobase (a complex nitrogen- and often oxygen-containing heterocycle) is attached to the oxathiolane ring.

The synthesis of these complex molecules often begins with a pre-functionalized 1,3-oxathiolane ring. nih.gov For example, intermediates such as 2-(hydroxymethyl)-1,3-oxathiolane or 5-acetoxy-1,3-oxathiolane serve as key building blocks. nih.govresearchgate.net The hydroxyl or acetoxy group provides a reactive site for the crucial N-glycosylation step, where the nucleobase is coupled to the oxathiolane moiety to form the final nucleoside analogue. nih.gov This modular approach has been central to the development of important therapeutic agents.

Table 2: Examples of Ring Substitutions

| Position | Substituent Type | Synthetic Precursor | Resulting Structure |

|---|---|---|---|

| C5 | Alkyl (e.g., Methyl) | 2-Methyloxirane | 5-Methyl-1,3-oxathiolane derivative |

| C4 | Aryl (e.g., Phenyl) | Phenyloxirane | 4-Phenyl-1,3-oxathiolane derivative |

| Ring | Halogen (e.g., Chloro) | Dichlorinated acyclic precursor | Chloro-substituted 1,3-oxathiolane derivative |

The table is interactive.

Isomers and Related Ring Systems

The isomeric landscape of this compound includes positional isomers, where the atoms of the ring and the exocyclic amine are arranged differently, and ring analogues, where the oxygen and sulfur heteroatoms are substituted or rearranged.

Positional isomers of this compound would involve the placement of the dimethylamino group at other carbon atoms of the oxathiolane ring (positions 4 or 5) or altering the positions of the heteroatoms to form a 1,2-oxathiolane (B15487274) ring system. While specific research on this compound's positional isomers is not extensively documented, the synthesis of substituted oxathiolanes provides a basis for their potential creation. For instance, the general synthesis of 1,3-oxathiolanes often involves the reaction of a thiirane (B1199164) with a carbonyl compound or the condensation of a mercaptoalkanol with an aldehyde or ketone. The specific placement of substituents is dictated by the choice of starting materials.

The 1,2-oxathiolane ring system, an isomer of the 1,3-oxathiolane, is less common in the literature but has been synthesized from 3-mercaptopropanol. youtube.com Derivatives of 1,2-oxathiolanes, such as their 2,2-dioxides, are noted for their unique reactivity.

Ring analogues of the 1,3-oxathiolane system, where the oxygen and sulfur atoms are replaced or rearranged, are of significant interest in medicinal chemistry and materials science. Key analogues include 1,3-dioxolanes, 1,3-dithiolanes, and 1,3-thiazolidines.

1,3-Dioxolanes and 1,3-Dithiolanes : The replacement of the sulfur atom with an oxygen atom yields a 1,3-dioxolane (B20135), while replacement with another sulfur atom results in a 1,3-dithiolane (B1216140). These analogues have been extensively studied. For example, in the context of developing ligands for α1 and 5-HT1A receptors, replacing a 1,3-dioxolane ring with a 1,3-oxathiolane or 1,3-dithiolane moiety was found to significantly alter the compound's affinity and selectivity for these receptors. nih.gov Specifically, the presence of sulfur appeared to enhance affinity and potency at the 5-HT1A receptor. nih.gov 1,3-Dithiolanes are commonly synthesized from the reaction of an aldehyde or ketone with 1,2-ethanedithiol (B43112) and are often used as protecting groups for carbonyls in organic synthesis. organic-chemistry.orgwikipedia.org

1,3-Thiazolidines : Replacing the oxygen atom at the 1-position with a nitrogen atom gives a 1,3-thiazolidine ring. Thiazolidine derivatives, particularly thiazolidin-4-ones, are a well-known class of heterocyclic compounds with a broad spectrum of biological activities. nih.gov The synthesis of N,N-dimethyl-2,3-dihydro-1,3-thiazol-2-amine has been documented. nih.gov

The table below summarizes these key ring analogues.

| Ring System | Structure | Key Features & Differences from 1,3-Oxathiolane |

| 1,3-Dioxolane |  | Contains two oxygen atoms. Often used in the development of receptor ligands and as protecting groups. The absence of sulfur changes the electronic properties and potential for oxidation compared to oxathiolanes. nih.govnih.gov |

| 1,3-Dithiolane |  | Contains two sulfur atoms. Widely used as protecting groups for carbonyls. The two sulfur atoms provide different stereoelectronic properties and coordination capabilities compared to the O,S-acetal of oxathiolanes. organic-chemistry.orgwikipedia.orgresearchgate.net |

| 1,3-Thiazolidine |  | Contains a nitrogen atom at position 1 and a sulfur atom at position 3. Thiazolidine derivatives are known for a wide range of biological activities. nih.gov |

Polymer-Bound or Surface-Tethered Derivatives for Synthetic Applications

The immobilization of reactive species on solid supports, such as polymers or inorganic surfaces, is a well-established strategy in organic synthesis to simplify purification, enable catalyst recycling, and facilitate automation. While specific examples of polymer-bound this compound are not prevalent in the literature, the principles can be extrapolated from related systems, particularly thiazolidinones.

The solid-phase synthesis of 4-thiazolidinones derived from amino acids has been successfully demonstrated. nih.gov In these methodologies, an amino acid is anchored to a polymer resin, and the thiazolidinone ring is constructed upon this solid support. This approach allows for the efficient production of libraries of thiazolidinone derivatives for screening purposes.

Similarly, thiazolidinedione derivatives have been incorporated into acrylic emulsion polymers to create surfaces with antibiofilm properties. researchgate.net This demonstrates the feasibility of tethering such heterocyclic systems to polymeric materials to impart specific functions.

Conceptually, this compound could be tethered to a polymer support or a functionalized surface through several strategies:

Functionalization of the Ring : A functional group amenable to solid-phase attachment (e.g., a carboxylic acid, alcohol, or halide) could be introduced at the C4 or C5 position of the oxathiolane ring during its synthesis. This functionalized analogue could then be covalently linked to a suitable resin.

Modification of the Amino Group : One of the methyl groups on the nitrogen could be replaced with a longer chain bearing a functional handle for attachment to a solid support.

Such polymer-bound or surface-tethered derivatives could find applications as:

Catalysts : Where the basic nitrogen of the amino group or the heteroatoms of the ring participate in catalytic cycles.

Scavengers : To remove excess reagents or by-products from a reaction mixture by sequestration onto the solid phase.

Reusable Reagents : Allowing for the recovery and reuse of the oxathiolane-based reagent, improving process economy and sustainability.

The functionalization of surfaces with organic ligands to direct the selectivity of heterogeneous catalysts is an active area of research. nih.govscribd.com By analogy, surface-tethered oxathiolane derivatives could potentially be used to modify the properties of metal catalysts, influencing the stereochemical or regiochemical outcome of reactions.

Applications in Advanced Chemical Synthesis and Materials Science

Role as Synthetic Intermediates and Building Blocks

The 1,3-oxathiolane (B1218472) framework is a valuable structural motif in organic synthesis. researchgate.net Derivatives of this structure, including N-substituted 1,3-oxathiolane-2-imines, serve as crucial intermediates for building more complex molecules. researchgate.netumich.edu Their utility stems from the inherent reactivity of the ring system and the ability to introduce a variety of substituents, leading to diverse chemical properties and applications.

The most prominent role of the 1,3-oxathiolane ring system is as a key building block for the synthesis of modified nucleoside analogues, which are cornerstones of antiviral therapies. nih.gov

A new synthetic route has been developed for the oxathiolane intermediate that is fundamental in producing the antiviral drugs lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC). nih.govacs.org This underscores the importance of the 1,3-oxathiolane core in medicinal chemistry. The synthesis of these therapeutic agents often involves the stereoselective coupling of a nucleobase with an oxathiolane sugar intermediate. nih.gov The enantiomerically pure 1,3-oxathiolane core is a critical precursor that dictates the final stereochemistry of the resulting nucleoside product. nih.gov

Furthermore, methods have been developed for creating a diverse range of highly substituted 1,3-oxathiolane-2-imines through reactions like the triflic acid (TfOH)-catalyzed [3+2] cycloaddition of specific oxiranes with isothiocyanates. researchgate.net This process provides a direct route to these complex heterocyclic scaffolds, which can then be used in further synthetic steps.

| Precursor | Resulting Heterocyclic Scaffold | Significance |

| 1,3-Oxathiolane acetate (B1210297) derivative | Lamivudine (3TC), Emtricitabine (FTC) | Major components in anti-HIV/AIDS combination drug therapies. nih.govnih.gov |

| Substituted 1,3-Oxathiolane | Pyrimidine and Purine Nucleosides | Investigation of structure-activity relationships for anti-HIV-1 agents. nih.gov |

| Donor-Acceptor Oxiranes and Isothiocyanates | Highly substituted 1,3-oxathiolane-2-imines | Provides access to a diverse range of functionalized heterocyclic compounds. researchgate.net |

While often the target of a synthesis, 1,3-oxathiolane-2-imines also function as reactive intermediates that can undergo further transformations. Their synthesis is a notable organic transformation itself, often achieved through the ring-opening of oxiranes with isothiocyanates, a reaction catalyzed by Lewis acids. researchgate.netumich.edu

Once formed, these compounds can be modified. For example, the imino group of a 1,3-oxathiolane-2-imine can be hydrolyzed under acidic conditions to yield the corresponding 1,3-oxathiolane-2-one. researchgate.net This transformation highlights the utility of the imine as a functional group that can be readily converted, allowing for the introduction of other functionalities or modification of the heterocyclic core.

Catalytic Applications

Currently, there is limited information in the scientific literature describing the direct use of N,N-Dimethyl-1,3-oxathiolan-2-amine or its closely related derivatives as catalysts. The synthesis of the 1,3-oxathiolane ring system, however, frequently involves catalysis. For instance, enzymes have been employed to achieve the asymmetric synthesis of 1,3-oxathiolane intermediates with high enantiopurity. nih.gov Additionally, various chemical catalysts, such as potassium carbonate and triflic acid, are used to promote the formation of 1,3-oxathiolane derivatives from precursors like oxiranes and isothiocyanates. researchgate.net

Contributions to Materials Science

The application of this compound in materials science is not well-documented in existing research. While the unique properties of heterocyclic compounds are sometimes exploited in the development of new materials, the primary focus for this class of compounds has been on pharmaceutical applications. nih.govontosight.ai

There is currently no significant evidence to suggest that this compound is used as a monomer in polymer chemistry. nih.govnih.gov The research literature predominantly details its role as a synthetic intermediate for discrete, small-molecule targets rather than as a repeating unit in polymerization reactions.

The use of this compound as a surface modification agent has not been reported. nih.gov Such applications typically require specific functional groups that can anchor to a surface and alter its properties, and while the amine functionality could potentially serve this role, this specific application has not been explored in the available literature.

Future Research Trajectories and Synthetic Challenges

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for 1,3-oxathiolane (B1218472) rings often involve multi-step procedures and the use of reagents that are not environmentally benign. A primary future objective is the development of more sustainable and efficient synthetic pathways to N,N-Dimethyl-1,3-oxathiolan-2-amine.

Key Research Thrusts:

Atom-Economical Reactions: Future routes should prioritize atom economy, minimizing waste by designing transformations where the majority of the atoms from the reactants are incorporated into the final product.

Use of Renewable Feedstocks: Research into the use of biomass-derived platform chemicals as starting materials for the synthesis of the 1,3-oxathiolane core would be a significant step towards sustainability. dtu.dk This could involve leveraging compounds derived from cellulose (B213188) or lignin.

Catalytic Approaches: The development of novel catalysts, including biocatalysts and earth-abundant metal catalysts, could offer milder reaction conditions and improved selectivity, reducing energy consumption and the need for stoichiometric, often toxic, reagents. researchgate.net For instance, enzymatic resolutions have already proven effective in the synthesis of chiral 1,3-oxathiolane intermediates. nih.gov

One-Pot Syntheses: Designing one-pot or tandem reactions where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates can significantly improve efficiency and reduce solvent usage and waste generation.

Exploration of Untapped Reactivity Profiles

The reactivity of the N,N-dimethylamino group and the 1,3-oxathiolane ring in this compound remains largely unexplored. A thorough investigation of its chemical behavior is crucial for identifying new applications.

Areas for Investigation:

Reactions at the Iminium-like Carbon: The carbon atom of the C=N bond in the imine tautomer of this compound is electrophilic and could be a site for various nucleophilic additions. Exploring reactions with a wide range of nucleophiles could lead to a diverse array of functionalized 1,3-oxathiolane derivatives.

Ring-Opening Reactions: Investigating the stability of the 1,3-oxathiolane ring under various conditions (e.g., acidic, basic, reductive, oxidative) could reveal pathways to novel sulfur- and oxygen-containing acyclic compounds.

Cycloaddition Reactions: The imine functionality could potentially participate in cycloaddition reactions, providing access to more complex heterocyclic systems.

Metal-Catalyzed Cross-Coupling Reactions: Functionalization of the 1,3-oxathiolane ring or the N,N-dimethylamino group through metal-catalyzed cross-coupling reactions would significantly expand the chemical space accessible from this scaffold.

Advanced Stereochemical Control in Synthesis

For many biological applications, the stereochemistry of a molecule is critical. The 1,3-oxathiolane ring can possess multiple stereocenters, and controlling their configuration is a significant synthetic challenge.

Future Research Directions:

Asymmetric Synthesis: Developing highly diastereoselective and enantioselective synthetic routes to this compound is a paramount objective. This could involve the use of chiral auxiliaries, chiral catalysts, or chiral starting materials.

Dynamic Kinetic Resolution: The application of dynamic kinetic resolution (DKR) processes, which can convert a racemic mixture into a single enantiomer in high yield, would be a powerful tool for accessing enantiopure this compound. nih.gov

Computational Modeling: Utilizing computational methods to understand the transition states of key stereodetermining steps can aid in the rational design of catalysts and reaction conditions for improved stereoselectivity.

Chiral Separations: While the primary goal is asymmetric synthesis, the development of efficient methods for the separation of stereoisomers, such as chiral chromatography or enzymatic resolution, will remain important.

The synthesis of antiviral drugs like lamivudine (B182088), which feature a 1,3-oxathiolane ring, has driven significant innovation in stereoselective synthesis, and these methodologies can serve as a foundation for future work on this compound. nih.govnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of modern synthesis technologies can accelerate the discovery and development of new chemical entities based on the this compound scaffold.

Technological Integration:

Continuous Flow Synthesis: Translating the synthesis of this compound to continuous flow systems can offer several advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced reproducibility, and the potential for straightforward scaling. researchgate.netdurham.ac.uk Flow chemistry can also enable the use of reaction conditions that are difficult to achieve in batch, such as high pressures and temperatures.

Automated Synthesis Platforms: The use of automated synthesis platforms can facilitate the rapid generation of a library of this compound derivatives for screening and structure-activity relationship (SAR) studies. This high-throughput approach can significantly accelerate the drug discovery process.

In-line Analysis and Optimization: Integrating in-line analytical techniques (e.g., NMR, IR, mass spectrometry) into flow reactors allows for real-time monitoring of reactions, enabling rapid optimization of reaction conditions.

Plasma Flow Chemistry: The use of plasma in flow chemistry is an emerging technology that can promote reactions that are otherwise difficult to achieve, such as the direct N-acylation of amines by esters. rsc.org Exploring the application of plasma flow chemistry to the synthesis and derivatization of this compound could open up new synthetic avenues.

By embracing these future research trajectories and tackling the associated synthetic challenges, the scientific community can unlock the full potential of this compound and its derivatives for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-Dimethyl-1,3-oxathiolan-2-amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of structurally similar amines often involves reductive amination or alkylation. For example, Pd/NiO catalysts have been effective in reductive amination of aldehydes and amines under hydrogen atmospheres at 25°C, achieving yields >95% . For the oxathiolane ring, cyclization with a sulfur source (e.g., thiourea or H₂S) may be required. Optimization includes controlling temperature (25–50°C), solvent selection (e.g., ethanol or THF), and catalyst loading (1–5 mol%). Kinetic studies and in situ NMR can monitor intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolves substituents on the oxathiolane ring and methyl groups. For example, in analogous compounds, methyl groups on nitrogen appear as singlets at δ ~2.2–2.5 ppm .

- FT-IR : Confirms C-S (600–700 cm⁻¹) and C-N (1250–1350 cm⁻¹) bonds.

- Mass Spectrometry (EI/ESI) : Validates molecular weight (e.g., C₅H₁₁NO₂S, m/z ≈ 149.2) and fragmentation patterns .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the sulfur atom .

- Handling : Use gloves and fume hoods to avoid exposure; the compound may release toxic gases (e.g., SO₂) upon decomposition .

- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) and bases that could hydrolyze the oxathiolane ring .

Advanced Research Questions

Q. How does the presence of sulfur in the oxathiolane ring influence the compound's reactivity compared to its dioxolane analogs?

- Methodological Answer : Sulfur’s lower electronegativity increases ring strain and nucleophilicity. For example:

- Acid Stability : Oxathiolanes hydrolyze faster than dioxolanes in acidic conditions due to weaker C-S bonds. Monitor via pH-controlled kinetic assays .

- Catalytic Reactions : Sulfur can coordinate to transition metals (e.g., Pd), altering catalytic pathways. Compare turnover frequencies (TOF) in hydrogenation reactions using Pd/NiO vs. sulfur-tolerant catalysts .

Q. What strategies can resolve contradictions in catalytic efficiency data when synthesizing this compound?

- Methodological Answer :

- Control Experiments : Test catalyst poisoning by sulfur via XPS or ICP-MS to quantify metal leaching .

- DoE (Design of Experiments) : Vary substrate ratios, pressure, and temperature to identify optimal conditions. For instance, higher H₂ pressure (5–10 bar) may mitigate side reactions .

- In Situ Spectroscopy : Use ATR-IR or Raman to detect intermediates and adjust reaction pathways .

Q. How can computational chemistry predict the thermodynamic properties of this compound?

- Methodological Answer :

- DFT Calculations : Compute ΔfH° (enthalpy of formation) and bond dissociation energies (BDE) for the C-S bond using Gaussian or ORCA software. Compare with experimental DSC data .

- MD Simulations : Model solvation effects in polar solvents (e.g., water) to predict solubility and aggregation behavior .

Q. In what ways can this compound be functionalized for drug delivery systems, and what stability challenges arise?

- Methodological Answer :

- PEGylation : Attach polyethylene glycol (PEG) via ester or amide linkages to improve pharmacokinetics. Monitor hydrolysis rates at physiological pH (7.4) using HPLC .

- Lipid Conjugation : Modify with phospholipids (e.g., DSPE) for liposomal encapsulation. Assess shelf-life stability via dynamic light scattering (DLS) to detect aggregation .

- Challenges : Oxathiolane ring opening under basic conditions may require protective groups (e.g., Boc) during conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.